N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide
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Description
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
Research has demonstrated the synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent antitumor activities against hepatocellular carcinoma cell lines. Compounds exhibited promising IC50 values, indicating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activity
Amido-linked bis heterocycles, including pyrrolyl and pyrazolyl derivatives, were synthesized and screened for antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Padmavathi et al., 2011).
Fungicidal and Insecticidal Activities
Beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives were designed and synthesized, exhibiting both fungicidal and insecticidal activities. This research underscores the agricultural applications of cinnamamide derivatives in developing new lead compounds for pest control (Zhao et al., 2008).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular derivative significantly reduced immobility time in behavioral tests, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Material Science Applications
Studies on the growth and morphology change of polystyrene-block-poly(2-cinnamoylethyl methacrylate) particles in solvent−nonsolvent mixtures before precipitation have provided insights into the behavior of polymer particles in mixed solvents, relevant for material science and engineering (Ding & Liu, 1999).
Properties
IUPAC Name |
(E)-N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-9,14,17H,10-13,15H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWAVISHQRRLPC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.